molecular formula C10H14N2O2 B13260349 2-methyl-3-nitro-N-(propan-2-yl)aniline

2-methyl-3-nitro-N-(propan-2-yl)aniline

Cat. No.: B13260349
M. Wt: 194.23 g/mol
InChI Key: JGCUXVJNBHDNAF-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14N2O2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position, a nitro group at the third position, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methyl-N-(propan-2-yl)aniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the aniline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced reactors and automation can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(propan-2-yl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(propan-2-yl)aniline and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-N-(propan-2-yl)aniline is unique due to the presence of both the nitro and isopropyl groups, which confer distinct reactivity and potential biological activities. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-3-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-9-5-4-6-10(8(9)3)12(13)14/h4-7,11H,1-3H3

InChI Key

JGCUXVJNBHDNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(C)C

Origin of Product

United States

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